Sudan I

Description

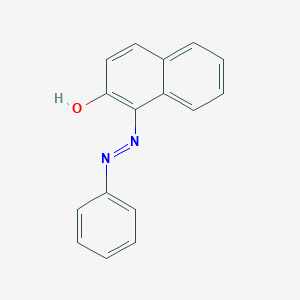

Structure

3D Structure

Properties

IUPAC Name |

1-phenyldiazenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021135, DTXSID50873448, DTXSID90873447 | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB] | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sudan I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992) | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.18 (NTP, 1992) - Less dense than water; will float | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sudan I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL) | |

CAS No. |

842-07-9, 71351-99-0, 40339-35-3 | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(Phenylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sudan I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(Z)-Phenyldiazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylazo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I7IBB68J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

268 to 271 °F (NTP, 1992), 134 °C | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. SOLVENT YELLOW 14 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Sudan I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I, a synthetic azo dye, has been a subject of significant scientific and regulatory interest due to its widespread industrial applications and potential health risks. This technical guide provides a comprehensive overview of the synthesis of Sudan I, detailing the reaction mechanism, experimental protocols, and critical process parameters. Furthermore, it delves into the formation of impurities during the synthesis process, outlining their chemical structures, formation pathways, and analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of chemistry, toxicology, and drug development, enabling a deeper understanding of the chemistry of Sudan I and its associated impurities.

Introduction

Sudan I, chemically known as 1-(phenylazo)-2-naphthol, is a fat-soluble azo dye characterized by its vibrant orange-red color. It has historically been used in various industrial applications, including the coloring of waxes, oils, solvents, and polishes.[1] However, its classification as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC) has led to its ban as a food additive in many countries.[1] The synthesis of Sudan I is a well-established process in organic chemistry, yet the potential for the formation of hazardous impurities necessitates a thorough understanding of the reaction pathways and control strategies. This guide aims to provide an in-depth technical examination of the synthesis of Sudan I and the associated impurities.

Synthesis Pathway of Sudan I

The synthesis of Sudan I is a classic example of an azo coupling reaction, which proceeds in two main stages: the diazotization of aniline and the subsequent coupling of the resulting diazonium salt with 2-naphthol (β-naphthol).[1][2]

Stage 1: Diazotization of Aniline

The first stage involves the reaction of aniline with nitrous acid (HNO₂) to form a benzenediazonium salt. Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[2]

Reaction: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

This reaction is highly temperature-sensitive and must be carried out at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.

Stage 2: Azo Coupling

The second stage is the electrophilic aromatic substitution reaction where the benzenediazonium salt acts as an electrophile and attacks the electron-rich 2-naphthol molecule. The coupling occurs at the C1 position of the 2-naphthol ring, which is activated by the hydroxyl group. This reaction is typically carried out in a basic medium to facilitate the formation of the more reactive 2-naphtholate anion.

Reaction: C₆H₅N₂⁺Cl⁻ + C₁₀H₇OH → C₁₆H₁₂N₂O + HCl

The final product, Sudan I, precipitates out of the solution as a bright orange-red solid.

Experimental Protocols

Detailed experimental procedures for the synthesis of Sudan I are crucial for ensuring high yield and purity. Below are representative protocols for both stages of the synthesis.

Preparation of Benzenediazonium Chloride Solution

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Distilled Water

-

Ice

Procedure:

-

In a flask, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the flask in an ice bath to maintain the temperature between 0-5°C.

-

Prepare a solution of sodium nitrite in distilled water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution with constant stirring, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a short period to ensure complete diazotization.

Azo Coupling with 2-Naphthol

Materials:

-

2-Naphthol

-

Sodium Hydroxide

-

Distilled Water

-

Benzenediazonium chloride solution (from Stage 1)

-

Ice

Procedure:

-

In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution to the 2-naphthol solution with vigorous stirring.

-

An orange-red precipitate of Sudan I will form immediately.

-

Continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion.

-

Filter the precipitate, wash it with cold water to remove any unreacted salts, and dry it.

Impurities in Sudan I Synthesis

The formation of impurities during the synthesis of Sudan I is a significant concern, as these by-products can be toxic and may co-exist with the final product. The primary sources of impurities are side reactions occurring during the diazotization and coupling stages, often due to deviations from optimal reaction conditions.

Impurities from the Diazotization of Aniline

The stability of the benzenediazonium salt is highly dependent on temperature. If the temperature of the diazotization reaction is not strictly maintained below 5°C, the diazonium salt can decompose, leading to the formation of several by-products.

-

Phenol: The most common decomposition product is phenol, formed by the reaction of the diazonium salt with water.

-

Formation Pathway: C₆H₅N₂⁺Cl⁻ + H₂O → C₆H₅OH + N₂ + HCl

-

-

Other By-products: Other minor by-products from the decomposition can include chlorobenzene and biphenyl derivatives.

Impurities from the Azo Coupling Reaction

The pH of the reaction medium is a critical factor in the azo coupling stage.

-

Unreactive Diazotate Anion: If the pH is too high (strongly alkaline), the benzenediazonium cation can be converted into the unreactive syn- and anti-diazotate anions, which do not couple with 2-naphthol.

-

Side Reactions of 2-Naphthol: Under certain conditions, 2-naphthol can undergo self-coupling or oxidation to form colored impurities.

-

Positional Isomers: While the primary coupling product is 1-(phenylazo)-2-naphthol, there is a possibility of forming minor amounts of other positional isomers, although this is less common due to the high regioselectivity of the reaction.

Impurities from Starting Materials

The purity of the starting materials, aniline and 2-naphthol, is also crucial. Impurities present in the reactants can be carried through the synthesis process or participate in side reactions to form additional impurities in the final product.

Data Presentation

Table 1: Key Reactants and Products in Sudan I Synthesis

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Aniline | C₆H₅NH₂ | 93.13 | Starting Material |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |

| 2-Naphthol | C₁₀H₈O | 144.17 | Coupling Component |

| Benzenediazonium Chloride | C₆H₅N₂⁺Cl⁻ | 140.57 | Intermediate |

| Sudan I | C₁₆H₁₂N₂O | 248.28 | Final Product |

Table 2: Common Impurities in Sudan I Synthesis and their Formation Conditions

| Impurity Name | Chemical Formula | Formation Condition |

| Phenol | C₆H₅OH | Decomposition of benzenediazonium salt at elevated temperatures (>5°C) |

| Diazotate Anions | C₆H₅N₂O⁻ | High pH during the coupling reaction |

| Unreacted Aniline | C₆H₅NH₂ | Incomplete diazotization |

| Unreacted 2-Naphthol | C₁₀H₈O | Incomplete coupling reaction |

Mandatory Visualizations

Caption: Synthesis pathway of Sudan I, illustrating the two main stages: diazotization and azo coupling.

Caption: Major impurity formation pathways during the synthesis of Sudan I.

Analytical Methods for Impurity Profiling

A variety of analytical techniques can be employed for the identification and quantification of Sudan I and its impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or diode-array detector (DAD) is a widely used method for the separation and quantification of Sudan dyes and their impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Derivatization may be required for non-volatile compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of trace levels of impurities in complex matrices.

Conclusion

The synthesis of Sudan I via diazotization and azo coupling is a well-understood and widely practiced chemical process. However, the potential for the formation of harmful impurities necessitates strict control over reaction conditions, particularly temperature and pH. A thorough understanding of the impurity formation pathways is essential for developing robust manufacturing processes that ensure the production of high-purity Sudan I for its intended industrial applications. The analytical methods outlined in this guide provide the necessary tools for the effective monitoring and control of impurities, contributing to the overall safety and quality of the final product.

References

The Crimson Stain: An In-depth Technical Guide to the History and Analysis of Sudan Dyes in Food Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, toxicology, and analytical detection of Sudan dyes in food products. Intended for a scientific audience, this document delves into the chemical properties of these illicit colorants, the history of their misuse in the food industry, their metabolic pathways and genotoxic mechanisms, and detailed protocols for their detection.

Introduction: A History of Adulteration

Sudan dyes are a group of synthetic, oil-soluble azo dyes, including Sudan I, II, III, and IV, primarily used for industrial purposes such as coloring plastics, waxes, oils, and shoe polish.[1] Their vibrant red-orange hue made them an attractive, inexpensive, and stable alternative to natural colorants for unscrupulous food producers seeking to enhance the appearance of products like chili powder, paprika, and palm oil.[2]

The first major international incident involving Sudan dye contamination came to light in May 2003, when French authorities detected Sudan I in chili products imported from India.[1] This discovery triggered a cascade of food recalls across the European Union and highlighted the global nature of food supply chains and the potential for widespread contamination.[1] Subsequent investigations revealed the presence of other Sudan dyes (II, III, and IV) in a variety of food products, leading to heightened regulatory scrutiny and the implementation of more stringent food safety measures worldwide.[2]

These events underscored the significant economic and public health risks posed by food fraud. The intentional adulteration of foodstuffs with industrial dyes not approved for human consumption raised serious concerns about their potential health effects, particularly their carcinogenicity.

Toxicology and Genotoxicity of Sudan Dyes

The primary health concern associated with Sudan dyes is their potential carcinogenicity and genotoxicity. The International Agency for Research on Cancer (IARC) has classified Sudan I as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in humans but sufficient evidence in experimental animals.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of Sudan dyes stems from their metabolic activation in the body, primarily in the liver. Cytochrome P450 enzymes, particularly CYP1A1, play a crucial role in this process. The metabolic activation of Sudan I, for example, involves the enzymatic cleavage of the azo bond, leading to the formation of reactive intermediates, including a benzenediazonium ion.

These reactive metabolites are electrophilic and can covalently bind to DNA, forming DNA adducts. The primary target for adduction is the guanine base in DNA. The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating the process of carcinogenesis. Peroxidases, particularly in the urinary bladder, can also contribute to the metabolic activation of Sudan dyes, forming radical species that can also lead to DNA damage.

Quantitative Data on Sudan Dye Contamination

Numerous studies have been conducted to quantify the levels of Sudan dye contamination in various food products. The following tables summarize findings from selected studies, illustrating the range of concentrations detected in different matrices.

| Food Matrix | Sudan Dye | Concentration Range | Reference |

| Palm Oil | Sudan IV | 150 - 24,000 ng/mL | |

| Spices | Various | < 21 µg/kg | |

| Red Chili Powder | Sudan I | 0.3 - 2.827 ppm | |

| Chili and Curry Powder | Sudan III, IV | 5.5 - 16 ppm |

Table 1: Reported Concentrations of Sudan Dyes in Various Food Products.

| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV |

| LOD (µg/kg) | ||||

| Spices | 0.7 | 0.5 | 0.7 | 1.0 |

| LOQ (µg/kg) | ||||

| Spices | 2.5 | 2.5 | 5 | 5 |

| Recovery (%) | ||||

| Spices | 88-100 | 89-104 | 89-93 | 66-79 |

Table 2: Method Performance Data for the Analysis of Sudan Dyes in Spices by LC-MS/MS.

Experimental Protocols for the Detection of Sudan Dyes

The reliable detection of Sudan dyes in complex food matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the confirmation and quantification of these compounds.

Detailed Protocol for UPLC-MS/MS Analysis of Sudan Dyes in Chili Powder

This protocol is adapted from a validated method for the determination of eight Sudan dyes in chili powder.

4.1.1 Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Water (HPLC grade)

-

Sudan I, II, III, IV, Red G, Red 7B, Black B, and Yellow analytical standards

-

Chili powder (blank, confirmed to be free of Sudan dyes)

-

Volumetric flasks (25 mL)

-

Centrifuge tubes (15 mL)

-

Syringe filters (0.45 µm)

-

Stir bars and magnetic stirrer

-

Centrifuge (capable of 10,000 x g)

-

UPLC-MS/MS system

4.1.2 Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve each Sudan dye standard in acetonitrile to prepare individual stock solutions. Store at 4°C in the dark.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all eight Sudan dyes by diluting the stock solutions with acetonitrile. Prepare a series of calibration standards by further diluting the mixed working standard solution with blank chili powder extract to create matrix-matched calibrants.

4.1.3 Sample Preparation and Extraction

-

Weigh 0.5 g of the homogenized chili powder sample into a 25 mL volumetric flask.

-

Add a stir bar and fill the flask to the mark with acetonitrile.

-

Stir the mixture for 1 hour.

-

Transfer the mixture to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

4.1.4 UPLC-MS/MS Instrumental Parameters

-

UPLC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Isocratic at 70% B for 5 min, linear gradient to 85% B in 10 min, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 2 µL

-

-

Mass Spectrometer:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Temperature: 300°C

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each Sudan dye should be optimized.

-

4.1.5 Data Analysis and Quantification

Quantify the concentration of each Sudan dye in the samples by comparing the peak areas to the matrix-matched calibration curve.

Conclusion

The history of Sudan dyes in food products serves as a stark reminder of the potential for food fraud and the importance of robust analytical methods to ensure food safety. Understanding the toxicological mechanisms of these compounds, particularly their metabolic activation to genotoxic species, is crucial for assessing the risk they pose to human health. The detailed analytical protocols provided in this guide offer a framework for the reliable detection and quantification of Sudan dyes, empowering researchers and regulatory bodies to safeguard the integrity of the food supply. Continued vigilance and the development of rapid and sensitive detection methods are essential to prevent future incidents of food adulteration.

References

An In-depth Technical Guide to Sudan I: IUPAC Nomenclature, Synonyms, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Sudan I, including its formal nomenclature, various synonyms, and critical physicochemical data. The document further details established experimental protocols for its detection and analysis, and elucidates its metabolic pathways and toxicological implications.

Chemical Identity and Synonyms

Sudan I is a synthetic monoazo dye. Its formal chemical name according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(Phenyldiazenyl)naphthalen-2-ol .[1] An alternative, less common IUPAC name is (1Z)-1-(phenylhydrazinylidene)naphthalen-2-one.[2]

Due to its widespread historical use in various industries, Sudan I is known by a multitude of synonyms. These are crucial to recognize when reviewing scientific literature and regulatory documents.

| Synonym Category | Synonym(s) |

| Common Names | 1-Phenylazo-2-naphthol, Oil Orange, Scarlet B |

| Color Index Name | C.I. Solvent Yellow 14, CI 12055 |

| Other Synonyms | Solvent Orange R, Sudan Yellow |

Physicochemical Properties

A summary of the key physicochemical properties of Sudan I is presented in the table below. This data is essential for developing analytical methods, understanding its environmental fate, and assessing its toxicological profile.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O[3] |

| Molar Mass | 248.28 g/mol [1] |

| Appearance | Orange to red or brown powder/crystal |

| Melting Point | 131-134 °C |

| Boiling Point | 443.7 °C (estimated) |

| Density | ~1.1-1.2 g/cm³ |

| Water Solubility | 0.5 g/L (at 30 °C) |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene, ether, and chloroform |

| UV-Vis λmax in Ethanol | 476-480 nm |

Experimental Protocols: Detection of Sudan I in Food Matrices

The illicit use of Sudan I as a food additive has necessitated the development of robust analytical methods for its detection. High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a commonly employed technique.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a generalized procedure for the extraction of Sudan dyes from a solid food matrix like chili powder.

-

Extraction:

-

Weigh 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex or shake vigorously for 5 minutes.

-

Centrifuge at ≥5000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Load the extracted supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a small volume of the acetonitrile/water mixture to remove interferences.

-

Elute the Sudan dyes with an appropriate volume of a stronger solvent, such as pure acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

-

HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is often effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Sudan I is monitored at its maximum absorption wavelength, approximately 478 nm.

-

Quantification: A calibration curve is constructed using standard solutions of Sudan I of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Metabolic Pathways and Toxicological Significance

Sudan I is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Its toxicity is intrinsically linked to its metabolism, which involves both detoxification and bioactivation pathways.

Metabolic Activation and Detoxification of Sudan I

The metabolism of Sudan I is primarily carried out by cytochrome P450 enzymes (CYP1A1 and CYP3A4) in the liver and by peroxidases in other tissues like the urinary bladder. The metabolic processes can be broadly categorized as follows:

-

Azo-Reduction (Detoxification): The azo bond (-N=N-) can be cleaved to produce aniline and 1-amino-2-naphthol.

-

C-Hydroxylation (Detoxification): Hydroxyl groups can be added to the aromatic rings, forming metabolites such as C-hydroxylated derivatives which are then excreted.

-

Oxidative Bioactivation (Toxification): The enzymatic oxidation of Sudan I can lead to the formation of reactive intermediates. A key reactive metabolite is the benzenediazonium ion, which is genotoxic. This reactive species can covalently bind to DNA, forming DNA adducts. The formation of an 8-(phenylazo)guanine adduct is a critical event in the initiation of carcinogenesis.

Signaling Pathway of Sudan I-Induced Genotoxicity

The following diagram illustrates the metabolic activation of Sudan I leading to the formation of DNA adducts, a key mechanism of its genotoxicity.

Experimental Workflow for Sudan I Analysis

The logical flow from sample collection to final analysis for the detection of Sudan I in a food product is depicted below.

References

mechanism of action of Sudan I carcinogenicity

An In-depth Technical Guide on the Core Mechanism of Action of Sudan I Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I (1-phenylazo-2-naphthol) is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its widespread use in industrial applications and illicit presence in foodstuffs has raised significant public health concerns. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Sudan I carcinogenicity, focusing on its metabolic activation, genotoxicity, induction of oxidative stress, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of Sudan I and in developing strategies for risk assessment and mitigation.

Metabolic Activation of Sudan I

The carcinogenicity of Sudan I is contingent upon its metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, including DNA. This bioactivation is primarily carried out by two families of enzymes: cytochrome P450 monooxygenases (CYPs) and peroxidases.[3]

Cytochrome P450-Mediated Metabolism

In the liver, the primary site of Sudan I metabolism, the cytochrome P450 enzyme CYP1A1 plays a pivotal role.[4][5] CYP1A1 catalyzes the oxidation of Sudan I, leading to the formation of a highly reactive benzenediazonium ion (BDI). This intermediate is a potent electrophile capable of forming covalent adducts with DNA. The expression of CYP1A1 is induced by Sudan I itself through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, creating a positive feedback loop that can enhance its own bioactivation.

Peroxidase-Mediated Metabolism

In extrahepatic tissues, such as the urinary bladder where CYP levels are low, peroxidases contribute significantly to the metabolic activation of Sudan I. Enzymes like prostaglandin H synthase and other peroxidases can catalyze the one-electron oxidation of Sudan I to form Sudan I radicals. These radicals can also bind to DNA, contributing to the genotoxicity of the compound.

Genotoxicity of Sudan I

The genotoxicity of Sudan I is a critical aspect of its carcinogenic mechanism and is primarily attributed to the formation of DNA adducts and the induction of chromosomal damage.

DNA Adduct Formation

The reactive metabolites of Sudan I, particularly the benzenediazonium ion, readily react with nucleophilic sites on DNA bases. The major DNA adduct formed is 8-(phenylazo)guanine. This adduct has been identified both in vitro and in vivo in the liver of rats treated with Sudan I. The formation of these bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, and ultimately to mutations.

Mutagenicity and Clastogenicity

Sudan I has been shown to be mutagenic in various experimental systems. It induces DNA strand breaks and chromosome breaks, as demonstrated by the comet assay and micronucleus test in human hepatoma HepG2 cells. The formation of micronuclei indicates that Sudan I can cause both chromosome breakage (clastogenicity) and/or interference with the mitotic apparatus (aneugenicity).

Oxidative Stress Induction

In addition to direct DNA damage, Sudan I induces oxidative stress, which is another key contributor to its carcinogenicity.

Generation of Reactive Oxygen Species (ROS)

Exposure of cells to Sudan I leads to a dose-dependent increase in the production of reactive oxygen species (ROS). The exact mechanism of ROS generation is not fully elucidated but may involve the redox cycling of Sudan I metabolites.

Oxidative Damage to Cellular Components

The excess ROS can damage cellular macromolecules, including lipids and DNA. Increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, and thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, have been observed in HepG2 cells treated with Sudan I. Oxidative DNA damage can lead to mutations, while lipid peroxidation can disrupt cell membrane integrity and generate further reactive species.

Signaling Pathways in Sudan I Carcinogenicity

The cellular damage induced by Sudan I triggers a complex network of signaling pathways that can ultimately lead to the development of cancer.

Aryl Hydrocarbon Receptor (AhR) Signaling

Sudan I is a potent ligand for the aryl hydrocarbon receptor (AhR). Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1. This leads to the transcriptional activation of CYP1A1, thereby increasing the metabolic activation of Sudan I.

DNA Damage Response and Cell Cycle Control

The formation of bulky DNA adducts and oxidative DNA damage activates the DNA damage response (DDR) pathway. This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is extensive or irreparable, it can trigger apoptosis or lead to the accumulation of mutations if the cell continues to divide.

Pro-survival and Proliferative Signaling

Chronic exposure to Sudan I and the resulting cellular stress can lead to the aberrant activation of pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are frequently dysregulated in cancer and contribute to uncontrolled cell growth, inhibition of apoptosis, and increased cell migration and invasion. While direct evidence for Sudan I-mediated activation of these pathways is still emerging, their central role in carcinogenesis makes them likely downstream effectors of Sudan I-induced cellular damage.

Quantitative Data Summary

The following tables summarize the available quantitative data on the carcinogenicity, genotoxicity, and oxidative stress induction of Sudan I.

Table 1: Carcinogenicity Data for Sudan I in Male Rats

| Endpoint | Value (mg/kg-bw/day) | Species | Reference |

| BMDL10 (Hepatocellular Adenomas) | 7.3 | Rat (Male) |

Table 2: Genotoxicity Data for Sudan I in HepG2 Cells

| Assay | Concentration (µM) | Effect | Reference |

| Comet Assay | 25-100 | Dose-dependent increase in DNA migration | |

| Micronucleus Test | 25-100 | Dose-dependent increase in micronuclei frequency |

Table 3: Oxidative Stress Data for Sudan I in HepG2 Cells

| Marker | Concentration (µM) | Effect | Reference |

| ROS | 100 | Significant increase in ROS levels | |

| 8-OHdG | 50-100 | Significant increase in 8-OHdG levels | |

| TBARS | 50-100 | Significant increase in TBARS levels |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide generalized methodologies for key experiments cited in this guide.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.

-

DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to Sudan I. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky, hydrophobic Sudan I-DNA adducts are enriched from the normal nucleotides, typically by nuclease P1 digestion (which dephosphorylates normal nucleotides but not the adducts) or by butanol extraction.

-

5'-Labeling of Adducts: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-32P]ATP.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells.

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed, during which the broken DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using image analysis software.

In Vitro Micronucleus Test

The micronucleus test is used to assess both clastogenic and aneugenic effects of a test substance.

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG2) is cultured and treated with various concentrations of Sudan I. A solvent control and a positive control are included.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Cell Harvesting and Slide Preparation: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

-

Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000) per concentration.

-

Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. Statistical analysis is performed to determine the significance of any increase in micronucleus frequency compared to the solvent control.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Metabolic activation pathways of Sudan I.

digraph "Aryl Hydrocarbon Receptor Signaling Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

SudanI_ext [label="Sudan I (extracellular)", fillcolor="#FBBC05", fontcolor="#202124"];

Cytoplasm [label="Cytoplasm", shape=plaintext, fontsize=12];

AhR_complex [label="AhR-HSP90 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SudanI_int [label="Sudan I (intracellular)", fillcolor="#FBBC05", fontcolor="#202124"];

Activated_AhR [label="Activated AhR-Sudan I\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nucleus [label="Nucleus", shape=plaintext, fontsize=12];

ARNT [label="ARNT", fillcolor="#34A853", fontcolor="#FFFFFF"];

AhR_ARNT_dimer [label="AhR-ARNT Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

XRE [label="XRE (Promoter Region)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

CYP1A1_gene [label="CYP1A1 Gene", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

CYP1A1_mRNA [label="CYP1A1 mRNA", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

CYP1A1_protein [label="CYP1A1 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

SudanI_ext -> SudanI_int [label="Diffusion"];

SudanI_int -> AhR_complex [label="Binding"];

AhR_complex -> Activated_AhR [label="Conformational Change"];

Activated_AhR -> Nucleus [label="Translocation"];

ARNT -> AhR_ARNT_dimer;

Activated_AhR -> AhR_ARNT_dimer [label="Dimerization"];

AhR_ARNT_dimer -> XRE [label="Binding"];

XRE -> CYP1A1_gene [style=invis];

AhR_ARNT_dimer -> CYP1A1_mRNA [label="Transcription"];

CYP1A1_mRNA -> CYP1A1_protein [label="Translation"];

}

**Caption:** Sudan I-induced AhR signaling pathway.

```dot

digraph "Experimental Workflow for Comet Assay" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="Start: Single Cell\nSuspension", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Embedding [label="Embedding in\nLow-Melting Agarose", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Lysis [label="Cell Lysis\n(High Salt + Detergent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Unwinding [label="Alkaline Unwinding\n(pH > 13)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Electrophoresis [label="Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Staining [label="Fluorescent Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Visualization [label="Fluorescence Microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Image Analysis of\nComet Tails", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End: Quantification of\nDNA Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Embedding;

Embedding -> Lysis;

Lysis -> Unwinding;

Unwinding -> Electrophoresis;

Electrophoresis -> Staining;

Staining -> Visualization;

Visualization -> Analysis;

Analysis -> End;

}

**Caption:** Workflow for the Comet Assay.

Conclusion

The carcinogenicity of Sudan I is a multi-faceted process initiated by its metabolic activation to reactive species that cause genotoxicity and induce oxidative stress. The formation of DNA adducts, particularly 8-(phenylazo)guanine, is a key event leading to mutations. Concurrently, the generation of reactive oxygen species contributes to a cellular environment conducive to carcinogenesis. The activation of the AhR signaling pathway enhances the bioactivation of Sudan I, while downstream pro-survival and proliferative pathways likely contribute to the development of tumors. A thorough understanding of these mechanisms is essential for the accurate assessment of the risks posed by Sudan I and for the development of effective strategies to protect human health. Further research is warranted to elucidate the specific downstream signaling events and to obtain more precise quantitative data on DNA adduct formation in vivo.

References

- 1. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 2. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sudan I is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sudan I: A Technical Whitepaper on Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the genotoxic and mutagenic properties of Sudan I (C.I. Solvent Yellow 14), a synthetic azo dye. Classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), understanding its mechanism of toxicity is critical for risk assessment and regulatory considerations. This guide summarizes key findings from in vitro and in vivo studies, details experimental protocols, and illustrates the core biological pathways involved.

Executive Summary

Sudan I is an industrial dye that has been illicitly used as a food additive. Extensive research has demonstrated its genotoxic and mutagenic potential, which is primarily mediated through metabolic activation. Both in vitro and in vivo studies confirm that Sudan I can induce DNA damage, gene mutations, and chromosomal aberrations. The primary mechanisms involve the formation of DNA adducts following activation by cytochrome P450 (CYP) enzymes and peroxidases, as well as the induction of oxidative stress. This whitepaper synthesizes the current scientific understanding of Sudan I's genotoxicity, presenting quantitative data, detailed methodologies, and visual representations of the key processes.

Metabolic Activation and Mechanism of Action

The genotoxicity of Sudan I is not inherent to the parent molecule but arises from its metabolic conversion into reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation.[1][2]

-

Cytochrome P450 (CYP) Pathway: Primarily occurring in the liver, CYP enzymes, particularly CYP1A1 and to a lesser extent CYP3A4, oxidize Sudan I.[1][2][3] This process leads to the formation of C-hydroxylated derivatives, which can then generate a reactive benzenediazonium ion . This ion is a potent electrophile that can covalently bind to DNA. Human liver microsomes have been shown to be competent in activating Sudan I to form these DNA adducts, highlighting the potential carcinogenic risk to humans.

-

Peroxidase Pathway: In tissues with low CYP activity but high peroxidase levels, such as the urinary bladder, peroxidases catalyze the activation of Sudan I. This reaction involves a one-electron oxidation, producing Sudan I radicals . These radical species can also react with DNA, leading to the formation of different types of adducts.

These metabolic processes result in two primary forms of DNA damage:

-

DNA Adduct Formation: The reactive metabolites of Sudan I covalently bind to DNA nucleobases, primarily guanine. The major adduct formed via the CYP pathway is 8-(phenylazo)guanine . The peroxidase pathway leads to the formation of adducts such as 4-[(deoxy)guanosin-N2-yl]Sudan I . These adducts distort the DNA helix, interfering with replication and transcription, which can lead to mutations if not repaired.

-

Oxidative Stress: Studies have shown that Sudan I exposure can lead to the generation of reactive oxygen species (ROS). This increase in ROS can induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG) , and cause DNA strand breaks.

In Vitro Genotoxicity and Mutagenicity Studies

A variety of in vitro assays have been employed to characterize the genotoxic and mutagenic effects of Sudan I. These studies consistently demonstrate its ability to damage genetic material, particularly in the presence of a metabolic activation system.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. Sudan I consistently tests positive in the Ames test, but only in the presence of a metabolic activation system (S9 fraction), indicating that its metabolites are the mutagenic agents.

Table 1: Summary of Ames Test Results for Sudan I

| Bacterial Strain | Metabolic Activation (S9) | Result | Reference |

| Salmonella typhimurium | Present | Positive | |

| Salmonella typhimurium | Absent | Negative |

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Studies using human hepatoma (HepG2) cells have shown that Sudan I induces DNA damage in a dose-dependent manner. This damage is linked to both direct adduct formation and oxidative stress.

Table 2: Quantitative Data from Comet Assay with Sudan I in HepG2 Cells

| Sudan I Concentration (µM) | Endpoint Measured | Result | Reference |

| 25 - 100 | DNA Migration (% Tail DNA) | Dose-dependent increase | |

| 50 - 100 | 8-OHdG Levels | Significant increase | |

| 100 | ROS Production | Significant increase |

Micronucleus Test (MNT)

The in vitro micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Sudan I has been shown to induce a dose-dependent increase in micronuclei frequency in various cell lines, confirming its clastogenic activity. The genotoxic effect is significantly enhanced in cell lines engineered to express higher levels of metabolic enzymes (e.g., MCL-5 cells), further implicating metabolic activation.

Table 3: Quantitative Data from In Vitro Micronucleus Test with Sudan I

| Cell Line | Sudan I Concentration (µM) | Endpoint Measured | Result | Reference |

| HepG2 | 25 - 100 | Micronuclei Frequency | Dose-dependent increase | |

| AHH-1 | Not specified | Chromosomal Damage | Non-linear dose-response | |

| MCL-5 | Not specified | Chromosomal Damage | Greatly increased genotoxicity compared to AHH-1 |

In Vivo Genotoxicity Studies

In vivo studies in animal models confirm the genotoxic potential of Sudan I observed in vitro. These studies are crucial for understanding the compound's effects in a whole-organism context, including its distribution, metabolism, and organ-specific toxicity.

In Vivo Micronucleus Test

The bone marrow micronucleus test is a standard assay for in vivo genotoxicity. Sudan I has been shown to be a clastogenic compound, inducing micronuclei in the bone marrow of rats and mice. Interestingly, a 14-day repeated-dose study in rats showed a significant, dose-dependent increase in micronucleated immature erythrocytes in the bone marrow, but not in the liver or gastrointestinal tract. This suggests that while the liver is a primary site of metabolism and tumor formation, the bone marrow is also a sensitive target for Sudan I's clastogenic effects.

Table 4: Summary of In Vivo Micronucleus Test Results for Sudan I

| Species | Tissue | Exposure | Result | Reference |

| Rat | Bone Marrow | Oral, 14 days | Dose-dependent increase in MNIMEs | |

| Rat | Liver | Oral, 14 days | No significant increase | |

| Rat | Stomach, Colon | Oral, 14 days | No significant increase | |

| Mouse | Bone Marrow | Not specified | Weak positive response | |

| Mouse | Bladder | Not specified | Marginally significant treatment effect |

DNA Adduct Studies

Using the sensitive ³²P-postlabeling assay, Sudan I-DNA adducts have been identified in the liver of rats exposed to the dye. The detection of the 8-(phenylazo)guanine adduct in vivo provides a direct molecular link between exposure, metabolic activation, and DNA damage in the target organ for carcinogenicity.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of genotoxicity studies. Below are generalized protocols for the key assays discussed.

Ames Test Protocol (Plate Incorporation Method)

-

Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) that are auxotrophic for histidine.

-

Metabolic Activation: Prepare an S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).

-

Exposure: Mix the bacterial culture with the test compound (Sudan I at various concentrations), the S9 mix (for activated tests), and molten top agar containing a trace amount of histidine.

-

Plating: Pour the mixture onto minimal glucose agar plates. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (his+) on the test plates and compare them to the spontaneous reversion rate on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

Alkaline Comet Assay Protocol

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and expose cells to various concentrations of Sudan I for a defined period (e.g., 3 hours).

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks.

-

Electrophoresis: Apply an electric field. Fragmented DNA (containing breaks) will migrate from the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as % DNA in the tail, tail length, and tail moment.

In Vivo Micronucleus Test Protocol

-

Animal Dosing: Administer Sudan I to a group of animals (e.g., rats) via a relevant route (e.g., oral gavage) for a specified duration. Include concurrent negative (vehicle) and positive (known clastogen) control groups.

-

Sample Collection: At appropriate time points after the final dose, collect bone marrow from the femur.

-

Slide Preparation: Flush the bone marrow cells, create a cell suspension, and prepare smears on microscope slides.

-

Staining: Stain the slides with a dye that differentiates between polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs) (e.g., Giemsa-May-Grünwald).

-

Analysis: Using a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess cytotoxicity to the bone marrow.

-

Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates in vivo clastogenic activity.

Conclusion

The scientific evidence is unequivocal: Sudan I is a genotoxic and mutagenic compound that poses a potential carcinogenic risk to humans. Its toxicity is dependent on metabolic activation by CYP450 and peroxidase enzymes, which convert the parent dye into reactive species that form DNA adducts and induce oxidative stress. A range of standardized in vitro and in vivo assays, including the Ames test, Comet assay, and micronucleus test, consistently demonstrate its ability to cause gene mutations and chromosomal damage. The data summarized in this whitepaper underscores the scientific basis for the regulatory prohibition of Sudan I in food products and highlights the importance of continued vigilance and testing for such illegal additives. For professionals in drug development, the case of Sudan I serves as a critical example of how metabolic activation can transform a seemingly inert compound into a potent genotoxin.

References

- 1. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sudan I is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of Sudan I in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the azo dye Sudan I in vivo. It details the enzymatic pathways, resulting metabolites, and the formation of DNA adducts, which are crucial for understanding its carcinogenic potential. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the core processes to support research and risk assessment activities.

Introduction

Sudan I (1-phenylazo-2-naphthol) is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence. However, studies in animal models, including rats, mice, and rabbits, have demonstrated its carcinogenicity, with the liver and urinary bladder being the primary target organs[1]. Understanding the metabolic activation of Sudan I is paramount to elucidating its mechanism of toxicity and assessing its risk to human health. This guide focuses on the in vivo processes that transform the parent compound into reactive intermediates capable of damaging cellular macromolecules.

Metabolic Pathways of Sudan I

The metabolic activation of Sudan I in vivo is a complex process primarily occurring in the liver and urinary bladder. Two main enzymatic pathways are responsible for its biotransformation: oxidation by cytochrome P450 (CYP) enzymes and co-oxidation by peroxidases. These pathways lead to the formation of both detoxified metabolites and reactive electrophilic species that can bind to DNA, initiating carcinogenesis.

Cytochrome P450-Mediated Oxidation

In the liver, Sudan I is primarily metabolized by microsomal CYP enzymes. The key enzymes involved in its oxidation are CYP1A1 and, to a lesser extent, CYP3A4 [1]. This oxidative metabolism results in the formation of C-hydroxylated derivatives, which are considered detoxification products, and a highly reactive benzenediazonium ion (BDI)[1].

The major C-hydroxylated metabolites identified in vivo are:

-

1-[(4-hydroxyphenyl)azo]-2-naphthol (4'-OH-Sudan I)

-

1-(phenylazo)naphthalene-2,6-diol (6-OH-Sudan I)

These hydroxylated metabolites are more water-soluble and can be further conjugated and excreted. However, the enzymatic splitting of the azo group by CYP enzymes also generates the BDI, a potent electrophile that can form covalent adducts with DNA[2].

Peroxidase-Mediated Co-oxidation

In tissues with low CYP activity but high peroxidase levels, such as the urinary bladder, peroxidase-mediated co-oxidation is a significant pathway for Sudan I activation. This pathway involves the formation of Sudan I radicals, which can also react with DNA to form adducts[1]. This tissue-specific activation mechanism is believed to contribute to the development of bladder tumors in animal models.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies on Sudan I.

Pharmacokinetics of Sudan I in Rats

This table presents the pharmacokinetic parameters of Sudan I in Sprague-Dawley rats following a single oral administration.

| Parameter | Value | Units |

| Dose | 50 | mg/kg |

| Cmax | 630.91 | µg/L |

| Tmax | Not Reported | h |

| AUC(0-t) | 1150.03 | µg·h/L |

| t1/2 | Not Reported | h |

| Data from a study in Sprague-Dawley rats after a single oral gavage dose. Concentrations were measured in whole blood. |

Sudan I-DNA Adducts in vivo

This table summarizes the levels of DNA adducts detected in the urinary bladder of rats treated with Sudan I.

| Tissue | Adduct Level (adducts per 10⁹ nucleotides) |

| Urinary Bladder | 7.2 and 3.8 (for two major adducts) |

| Data from a study in rats. Adduct levels were determined by ³²P-postlabelling assay. |

Data Gap: Despite extensive searches, no quantitative data on the concentrations of Sudan I and its C-hydroxylated metabolites (4'-OH-Sudan I and 6-OH-Sudan I) in the liver or other tissues of rats following in vivo administration were found in the available literature. The existing pharmacokinetic studies have focused on the parent compound in the blood, and while the formation of metabolites in the liver is confirmed, their specific tissue concentrations have not been reported.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In vivo Pharmacokinetic Study in Rats

-

Animal Model: Male and female Sprague-Dawley rats.

-

Administration: Single oral gavage of Sudan I dissolved in edible oil.

-

Dosage: 50 mg/kg body weight.

-

Sample Collection: Whole blood samples were collected at various time points after administration.

-

Analytical Method: Simultaneous determination of Sudan I in whole blood was performed using an ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) system. The method involved solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 column and quantification using electrospray ionization in the positive multiple reaction monitoring mode. D₅-Sudan I was used as the internal standard.

In vivo DNA Adduct Analysis (³²P-Postlabelling Assay)

-

Animal Model: Rats.

-

Administration: Oral administration of Sudan I.

-

Tissue Collection: The urinary bladder was collected, and the epithelial DNA was isolated.

-

Analytical Method: The ³²P-postlabelling assay was used for the detection and quantification of DNA adducts. The general steps include:

-

DNA Digestion: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion, which removes normal nucleotides.

-